

Decoding the Gatifloxacin-d4 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | | | |
|----------------------|-----------------|-----------|--|--|
| Compound Name: | Gatifloxacin-d4 | | | |
| Cat. No.: | B563244 | Get Quote | | |

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, quality, and purity of a chemical substance. This guide provides an in-depth explanation of a typical CoA for **Gatifloxacin-d4**, a deuterated internal standard used in pharmacokinetic and bioanalytical studies of the fluoroquinolone antibiotic, Gatifloxacin. Understanding the data presented and the underlying experimental methods is paramount for ensuring the accuracy and reliability of research outcomes.

Overview of Gatifloxacin-d4

Gatifloxacin-d4 is a stable, isotopically labeled version of Gatifloxacin.[1][2] It is primarily used as an internal standard in quantitative analysis by mass spectrometry, allowing for precise measurement of Gatifloxacin in complex biological matrices. The deuterium labels (d4) give it a higher molecular weight than the parent drug, enabling its differentiation in mass-based analytical techniques.

Chemical Structure:

- Gatifloxacin: C₁₉H₂₂FN₃O₄, Molecular Weight: 375.39 g/mol [3]
- Gatifloxacin-d4: C19H18D4FN3O4, Molecular Weight: 379.42 g/mol [1]



Check Availability & Pricing

Interpreting the Certificate of Analysis: Key Quantitative Data

The CoA provides a summary of the analytical tests performed on a specific batch of **Gatifloxacin-d4**. The following tables summarize the typical quantitative data found.

Table 1: Identification and Physicochemical Properties

| Test | Specification | Result |
|-------------------|--------------------------|-------------|
| Appearance | White to off-white solid | Conforms[3] |
| Molecular Formula | C19H18D4FN3O4 | Conforms |
| Molecular Weight | 379.42 | Conforms |
| Melting Point | 182-185 °C | 183 °C |
| Solubility | Soluble in DMSO | Conforms |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Result |
|-------------------|------------------------|-------------------------------|----------|
| Purity (by LCMS) | HPLC-MS | ≥ 98.0% | 99.69% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium Incorporation | Conforms |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
| Assay (as is) | HPLC | 95.0% - 105.0% | 99.5% |

Detailed Experimental Protocols

The accuracy of the data presented in a CoA is contingent upon the rigorous execution of validated analytical methods. Below are detailed methodologies for the key experiments cited.



High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and quantifying their concentration (assay).

- Principle: The sample is dissolved in a solvent and injected into a high-pressure liquid stream (mobile phase). The mobile phase carries the sample through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention time). A detector measures the components as they elute.
- Instrumentation: A standard HPLC system with a UV detector is typically used.
- Experimental Conditions:
 - Column: Reversed-phase C18 column (e.g., SUPELCO 516 C-18-DB, 250 mm x 4.6 mm, 5 μm).
 - Mobile Phase: A mixture of a buffer and an organic solvent is common. For example, a
 mobile phase consisting of a disodium hydrogen phosphate buffer and acetonitrile in a
 75:25 (v/v) ratio, with the pH adjusted to 3.3 using orthophosphoric acid.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a wavelength of 293 nm.
 - Temperature: Ambient room temperature (approximately 25 ± 2 °C).
 - Injection Volume: 20 μL.
- Procedure:
 - Standard Preparation: A known concentration of Gatifloxacin-d4 reference standard is prepared in the mobile phase.



- Sample Preparation: The Gatifloxacin-d4 batch being tested is accurately weighed and dissolved in the mobile phase to a known concentration.
- Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.
- Calculation: The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. The assay is calculated by comparing the peak area of the sample to the peak area of the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a high degree of certainty in both identification and purity assessment.

- Principle: After separation by HPLC as described above, the eluent is directed into the mass spectrometer. The molecules are ionized (e.g., by Electrospray Ionization ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the confirmation of the molecular weight of the analyte and any impurities.
- Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.
- Experimental Conditions:
 - LC Conditions: Similar to the HPLC method described above. An alternative mobile phase could be 0.2% formic acid in water and methanol.
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - MS Detection Mode: Multiple Reaction Monitoring (MRM) is often used for targeted analysis, enhancing sensitivity and selectivity.
- Procedure:
 - The sample is analyzed by LC-MS.



- The resulting mass spectrum is examined for the presence of the parent ion corresponding to the molecular weight of Gatifloxacin-d4.
- The purity is confirmed by ensuring the primary peak in the chromatogram corresponds to the correct mass, and any other peaks are identified and quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

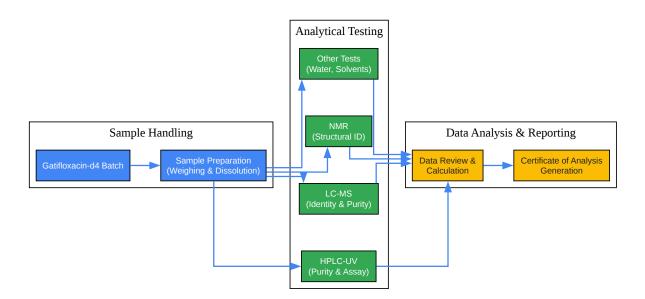
NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming the identity and the position of the deuterium labels.

- Principle: The sample is placed in a strong magnetic field and irradiated with radio waves.
 The nuclei of certain atoms (like ¹H) absorb and re-emit this radiation at specific frequencies.
 The resulting spectrum provides a map of the hydrogen atoms in the molecule, confirming its structure.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Procedure:
 - A small amount of the Gatifloxacin-d4 is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
 - The ¹H NMR spectrum is acquired.
 - The spectrum is compared to that of a non-deuterated Gatifloxacin standard and known spectral data. The absence of signals at the positions where deuterium has been substituted confirms the isotopic labeling.

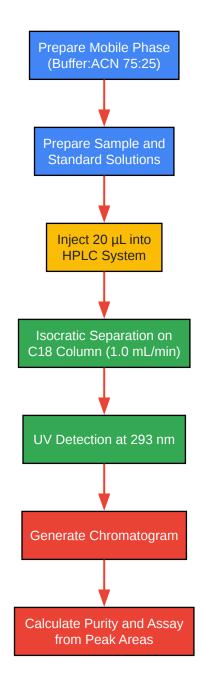
Visualizing Analytical Workflows

Diagrams can help clarify the logical flow of the analytical processes used to generate the CoA data.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Decoding the Gatifloxacin-d4 Certificate of Analysis: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b563244#gatifloxacin-d4-certificate-of-analysis-explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com